Pironetin

Übersicht

Beschreibung

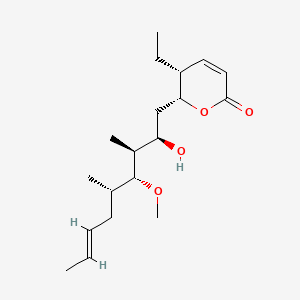

Pironetin ist ein Naturstoff, der aus den Fermentationsbrühen von Streptomyces-Arten isoliert wurde. Es ist bekannt für seine starken Antitumor-Eigenschaften, vor allem aufgrund seiner Fähigkeit, an α-Tubulin zu binden und die Mikrotubuli-Polymerisation zu hemmen . Diese Verbindung hat eine einzigartige Struktur, die durch einen Dihydropyron-Ring gekennzeichnet ist, der eine entscheidende Rolle für seine biologische Aktivität spielt .

Wissenschaftliche Forschungsanwendungen

Pironetin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Pironetin is a natural product that primarily targets α-tubulin , a protein that is a key component of microtubules . Microtubules are dynamic structures that play crucial roles in various cellular processes, including cell division . This compound specifically binds to the Cysteine-316 residue of α-tubulin .

Mode of Action

This compound interacts with its target, α-tubulin, by forming a covalent bond with the Cysteine-316 residue . This covalent bonding is achieved through a Michael addition reaction . The binding of this compound to α-tubulin perturbs the T7 loop and helix H8 of α-tubulin . These elements are essential for establishing longitudinal tubulin contacts in microtubules .

Biochemische Analyse

Biochemical Properties

Pironetin is known to bind to α-tubulin and is a potent inhibitor of microtubule polymerization . It binds to tubulin with a Kd value of 0.33 μM and increases the critical concentration (CrC) for tubulin assembly . This compound forms a covalent bond to cysteine-316 in α-tubulin via a Michael addition reaction .

Cellular Effects

This compound has been found to induce G2/M phase cell cycle arrest in rat fibroblasts and apoptosis in human leukemia cells . It inhibits the growth of various human cancer cells, including colorectal and breast cancer cells . This compound also inhibits the growth of drug-resistant, P-glycoprotein-expressing human ovarian carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α-tubulin and inhibition of microtubule polymerization . It forms a covalent bond to cysteine-316 in α-tubulin , perturbing the T7 loop and helix H8 of α-tubulin . These elements are essential for establishing longitudinal tubulin contacts in microtubules, explaining how this compound inhibits the formation of microtubules .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have not been extensively studied. It is known that this compound reacts covalently with α-tubulin to destabilize microtubule .

Metabolic Pathways

This compound is rapidly metabolized by mouse and human liver microsomes . Metabolism occurs at the C12-13 moiety, the α,β-unsaturated lactone, and the side chains of the molecules (C6-C11 segments) .

Subcellular Localization

Given its binding to α-tubulin , it is likely that this compound localizes to areas where α-tubulin is present, such as the cytoskeleton and mitotic spindle.

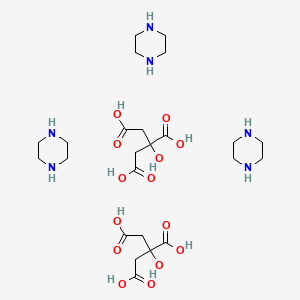

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Ein üblicher synthetischer Weg ist die alkaloidkatalysierte Acylhalogenid-Aldehyd-Cyclokondensationsreaktion (AAC), die die asymmetrische Totalsynthese sowohl des natürlichen als auch des unnatürlichen Antipoden von Pironetin ermöglicht . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Katalysatoren und Reagenzien, um die gewünschte Stereochemie und funktionelle Gruppenplatzierung zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist aufgrund seiner komplexen Struktur und der Herausforderungen, die mit seiner Synthese verbunden sind, weniger verbreitet. Fortschritte in der synthetischen Chemie haben es ermöglicht, this compound-Analoga mit Modifikationen in der Seitenkette und im Lactonring zu produzieren, die einen erheblichen Teil der biologischen Aktivität des natürlichen Metaboliten bewahren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Michael-Additionsreaktion: This compound bildet über eine Michael-Additionsreaktion eine kovalente Bindung mit Cystein-316 in α-Tubulin.

Oxidation und Reduktion: Diese Reaktionen werden bei der Synthese von this compound-Analoga verwendet, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Acylhalogenide, Aldehyde und verschiedene Katalysatoren für die asymmetrische Synthese . Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Transformationen sicherzustellen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-Analoga mit unterschiedlichen Seitenketten und funktionellen Gruppen. Diese Analoga werden auf ihre zytotoxische Aktivität und ihre Wechselwirkung mit Tubulin untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Mikrotubuli-Polymerisationsinhibitoren verwendet.

Biologie: Untersucht wegen seiner Fähigkeit, an α-Tubulin zu binden und die Mikrotubuli-Dynamik zu stören.

Industrie: Einsatz bei der Entwicklung neuer Antitumormedikamente und Therapeutika.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kovalent an Cystein-316 von α-Tubulin bindet, wodurch die T7-Schleife und die Helix H8 von α-Tubulin gestört werden . Diese Störung hemmt die Bildung von Mikrotubuli, was zu einer Zellzyklusarretierung und Apoptose in Krebszellen führt . Die beteiligten molekularen Zielstrukturen und Pfade umfassen das Mikrotubuli-Netzwerk und die Regulation der Zellteilung .

Analyse Chemischer Reaktionen

Types of Reactions

Pironetin undergoes several types of chemical reactions, including:

Michael Addition Reaction: This compound forms a covalent bond with cysteine-316 in α-tubulin via a Michael addition reaction.

Oxidation and Reduction: These reactions are used in the synthesis of this compound analogues, where specific functional groups are introduced or modified.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include acyl halides, aldehydes, and various catalysts for asymmetric synthesis . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions are this compound analogues with varying side chains and functional groups. These analogues are evaluated for their cytotoxic activity and interaction with tubulin .

Vergleich Mit ähnlichen Verbindungen

Pironetin ist unter den Mikrotubuli-zielgerichteten Wirkstoffen aufgrund seiner spezifischen Bindungsstelle an α-Tubulin einzigartig. Ähnliche Verbindungen umfassen:

Vinblastin: Bindet an β-Tubulin und hemmt die Mikrotubuli-Polymerisation.

Colchicin: Zielt ebenfalls auf β-Tubulin ab und stört die Mikrotubuli-Dynamik.

Taxol: Fördert die Mikrotubuli-Polymerisation und -Stabilisierung.

Im Vergleich zu diesen Verbindungen bietet die einzigartige Bindung von this compound an α-Tubulin einen anderen Wirkmechanismus, der Vorteile bei der Überwindung der Arzneimittelresistenz in der Krebstherapie bieten kann .

Eigenschaften

IUPAC Name |

(2R,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHGDBYGUWEHCV-FSEPSNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C=CC(=O)O[C@@H]1C[C@H]([C@H](C)[C@@H]([C@@H](C)C/C=C/C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601037185 | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151519-02-7 | |

| Record name | Pironetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151519027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pironetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601037185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.